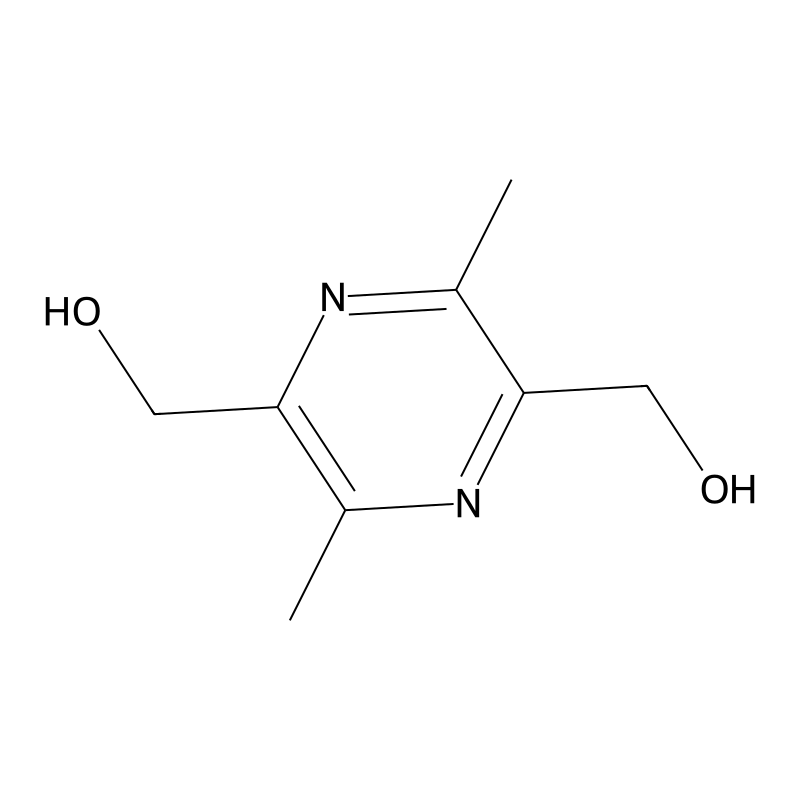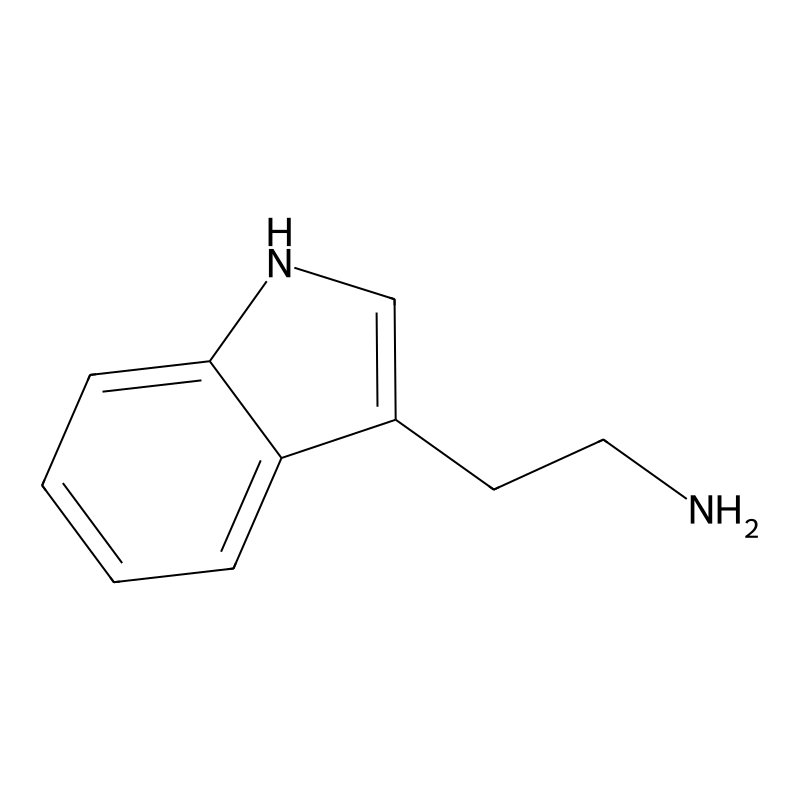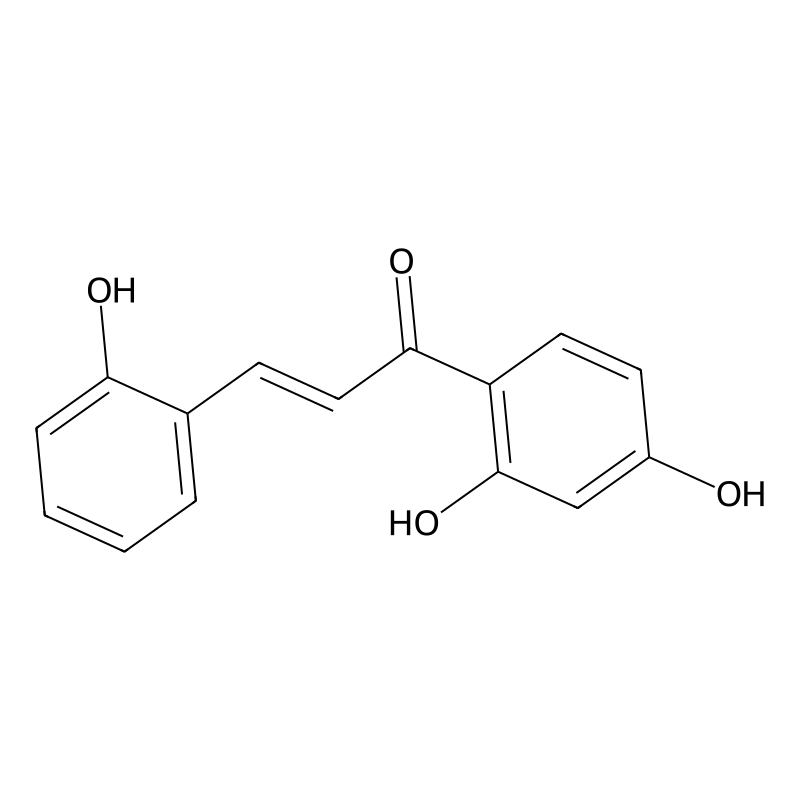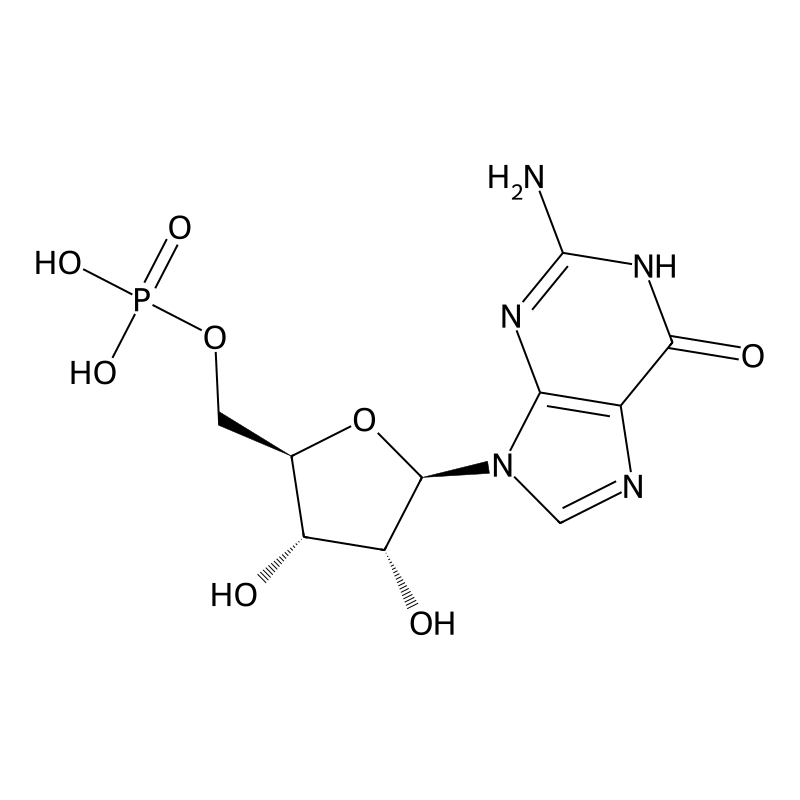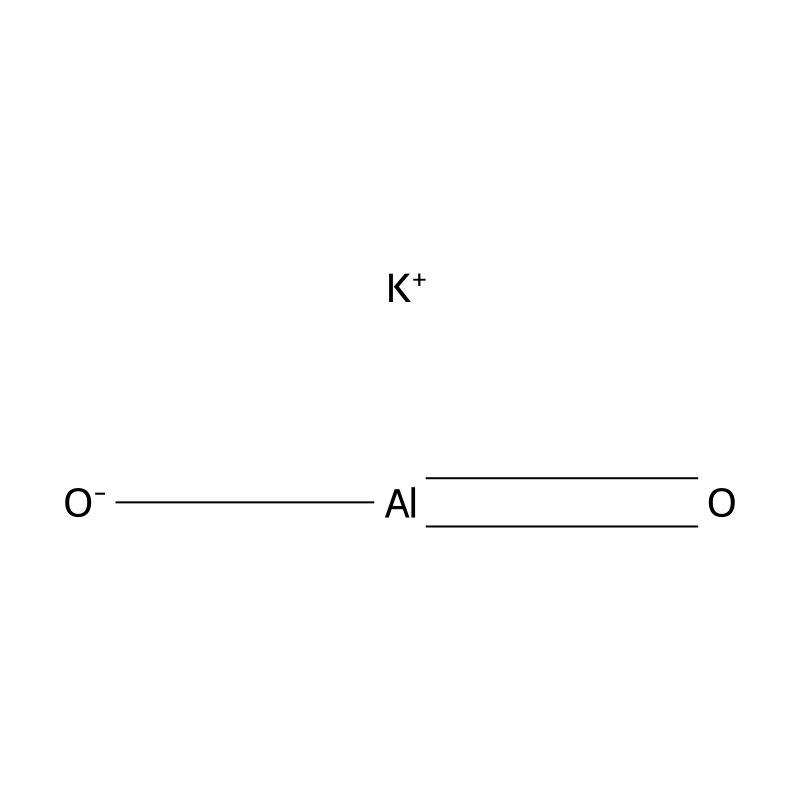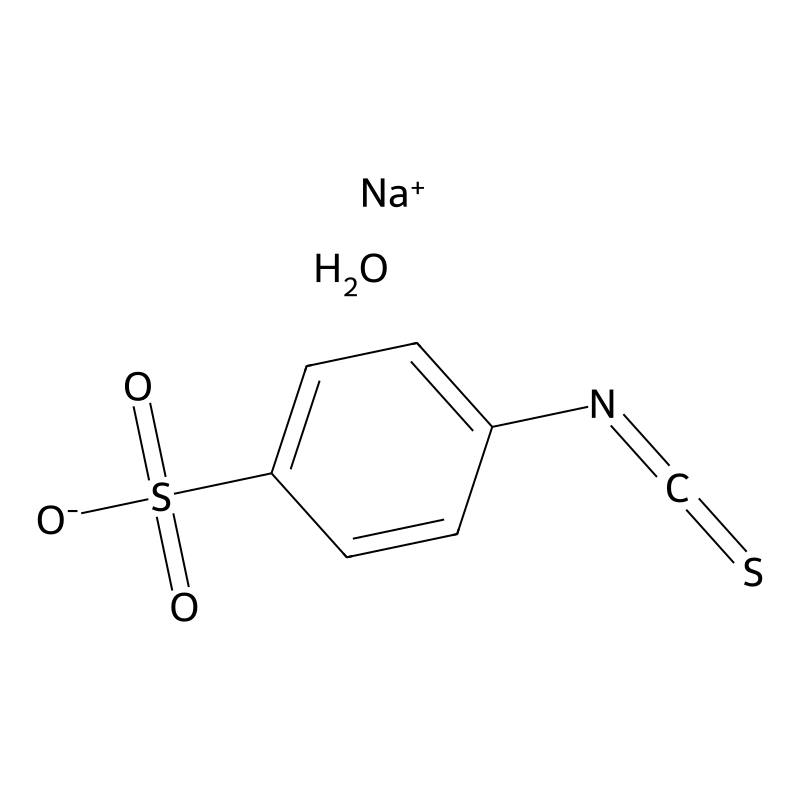5H-indene
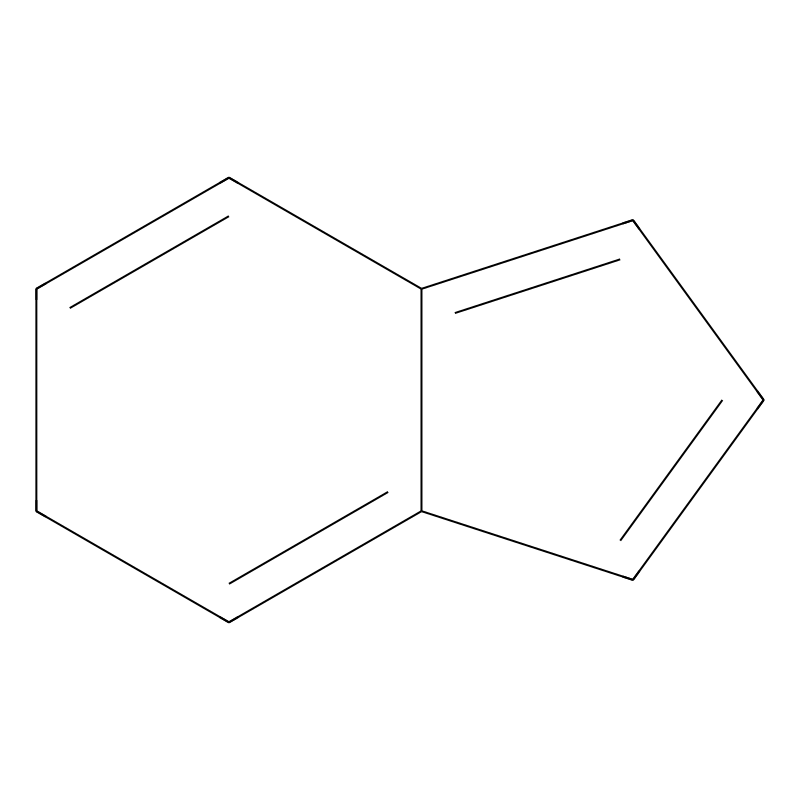
Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
5H-Indene, also known as 5H-indene or simply indene, is a polycyclic aromatic hydrocarbon characterized by its unique structure, which consists of a benzene ring fused to a cyclopentene ring. Its molecular formula is , and it typically appears as a colorless to pale yellow liquid with a flammable nature. Indene is notable for its role as a precursor in the synthesis of various industrial products, particularly in the production of indene/coumarone thermoplastic resins, which are utilized in coatings, adhesives, and other polymer applications .
5H-Indene exhibits a variety of chemical reactivity patterns typical of aromatic compounds. It readily undergoes polymerization and can react with electrophiles due to the presence of the double bond in the cyclopentene portion of its structure. Key reactions include:
- Polymerization: Indene can polymerize under heat or in the presence of catalysts to form larger oligomers or polymers.
- Oxidation: Treatment with oxidizing agents such as dichromate leads to the formation of homophthalic acid.
- Condensation Reactions: Indene can condense with aldehydes or ketones in basic conditions to yield benzofulvenes, which are intensely colored compounds .
- Reactions with Organolithium Reagents: Indene reacts with organolithium reagents to generate lithium indenyl compounds, which are useful intermediates in organometallic chemistry .
While 5H-indene itself does not have well-documented biological activity, its derivatives and related compounds have been studied for various biological effects. For instance, some substituted indenes have shown anti-inflammatory properties and potential applications in pharmaceuticals. The compound sulindac, a non-steroidal anti-inflammatory drug, contains an indene moiety and exemplifies the biological relevance of indene derivatives .
Several methods exist for synthesizing 5H-indene and its derivatives:
- Thermal Cracking of Coal Tar: Indene can be isolated from coal tar fractions through thermal processes.
- Cyclization Reactions: The cyclization of alkynes with arylboronic acids using transition metal catalysts (such as rhodium or palladium) has been reported to yield indenes efficiently .
- Metal-Catalyzed Reactions: Various metal catalysts facilitate the formation of substituted indenes through reactions involving alkynes and other precursors. For example, FeCl₃-catalyzed reactions can produce functionalized indenes from N-benzylic sulfonamides .
5H-Indene finds applications across multiple fields:
- Industrial Polymers: Its primary use is in producing thermoplastic resins that are employed in coatings and adhesives.
- Chemical Intermediates: Indene serves as a precursor for synthesizing various chemical intermediates used in pharmaceuticals and agrochemicals.
- Research
Research has shown that 5H-indene interacts with various radicals and electrophiles, influencing its reactivity profile. For example, studies on the reaction kinetics between hydroxyl radicals and indene indicate that it reacts at a significant rate compared to other hydrocarbons. This behavior is crucial for understanding its environmental fate and reactivity under combustion conditions .
5H-Indene shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound | Structure | Notable Characteristics |
|---|---|---|
| Indane | C₉H₈ (similar ring structure) | Less stable than indene; lacks the double bond characteristic of indene. |
| Naphthalene | C₁₀H₈ (two fused benzene rings) | More stable; widely used in dyes and insecticides. |
| Cyclopentadiene | C₅H₄ (five-membered ring) | More reactive due to multiple double bonds; used in organic synthesis. |
| Benzofulvene | C₉H₈O (indole structure) | Exhibits unique color properties; used as dyes. |
Uniqueness of 5H-Indene:
5H-Indene's unique feature lies in its combination of aromatic stability from the benzene ring and reactivity from the cyclopentene component. This duality allows it to participate in diverse
